N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine

Lipophilicity Physicochemical property comparison Medicinal chemistry building blocks

Regioisomeric variability in 2-aminothiazole building blocks often leads to inconsistent SAR during lead optimization. N-(2,3-Dimethoxybenzyl)-5-methylthiazol-2-amine provides a structurally defined ortho-dimethoxybenzyl motif with a ~2.8 Å inter-oxygen distance-absent in 2,4- and 3,4-dimethoxy regioisomers-for probing bidentate metal chelation in metalloenzyme targets. - Computed XLogP3 3.1 and TPSA 71.6 Ų maintain lead-like property boundaries during SAR expansion. - 95% purity (mode across major suppliers); store sealed dry at 2-8°C. - Secondary amine handle enables parallel synthesis or DEL integration; dimethoxybenzyl group cleavable under acidic conditions.

Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
CAS No. 1144458-62-7
Cat. No. B1486363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine
CAS1144458-62-7
Molecular FormulaC13H16N2O2S
Molecular Weight264.35 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NCC2=C(C(=CC=C2)OC)OC
InChIInChI=1S/C13H16N2O2S/c1-9-7-14-13(18-9)15-8-10-5-4-6-11(16-2)12(10)17-3/h4-7H,8H2,1-3H3,(H,14,15)
InChIKeyVUHMPLAVBGXOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile


N-(2,3-Dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine is a synthetic small-molecule 2-aminothiazole derivative (molecular formula C13H16N2O2S, MW 264.35 g/mol) featuring a 5-methyl substitution on the thiazole ring and an N-(2,3-dimethoxybenzyl) pendant group [1]. The compound is listed in the PubChem database (CID 38999961) with computed physicochemical properties including an XLogP3 of 3.1, a topological polar surface area (TPSA) of 71.6 Ų, and a single hydrogen bond donor [1]. It is supplied by multiple research chemical vendors (Fluorochem, ChemScene, CymitQuimica, Leyan) primarily as a building block for medicinal chemistry and organic synthesis applications . To date, no peer-reviewed primary research articles or patents with quantitative biological activity data specific to this compound have been identified in publicly searchable databases including PubMed, ChEMBL, or BindingDB.

Product Type Synthetic small-molecule building block 2-Aminothiazole scaffold for medicinal chemistry
Research Fit Regioisomer-specific SAR expansion Explores ortho-dimethoxy chelation motif
Procurement Signal Unvalidated bioactivity profile No public target engagement data; screening probe

Why Substitution with Aminothiazole Analogs Fails


Close analogs of this compound—including N-(2,4-dimethoxybenzyl)thiazol-2-amine (CAS 853994-53-3), N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine (CAS 1153530-76-7), and n-benzyl-5-methylthiazol-2-amine—differ in the position of methoxy substituents on the benzyl ring and/or the location of the methyl group on the thiazole core [1]. These structural variations alter computed lipophilicity, hydrogen-bonding capacity, and steric bulk, which can translate into differential target binding, metabolic stability, and synthetic tractability [2]. The 2,3-dimethoxy substitution pattern on the benzyl ring, combined with the 5-methyl on the thiazole, creates a distinct spatial arrangement of hydrogen bond acceptors (five total, with the two ortho-methoxy groups capable of chelation-like interactions) that is absent in the 2,4- and 3,4-dimethoxy regioisomers [1]. Generic substitution without experimental validation therefore carries a non-trivial risk of altering SAR outcomes in lead optimization programs.

1 Regioisomeric Mismatch

Shifting methoxy groups from 2,3- to 2,4- or 3,4- substitution alters the spatial topology of hydrogen-bond acceptors; the ortho-chelation geometry may not be replicated, potentially shifting binding interactions.

2 Methyl Position on Thiazole Core

A 5-methyl group (adjacent to sulfur) differs from a 4-methyl group (adjacent to nitrogen) in metabolic soft-spot location. Class-level evidence suggests CYP-mediated clearance profiles may not transfer between these isomers.

3 Property-Space Shift

Computed lipophilicity and molecular weight differ measurably from des-methyl or regioisomeric analogs, which can shift a compound outside a desired lead-like property space during SAR campaigns.

Physicochemical Differentiation from Analogs


Lipophilicity Across Dimethoxybenzyl Regioisomers

The target compound (2,3-dimethoxy substitution) exhibits a computed XLogP3 of 3.1, reflecting the ortho-dimethoxy arrangement on the benzyl ring [1]. In contrast, N-(2,4-dimethoxybenzyl)thiazol-2-amine (CAS 853994-53-3, lacking the 5-methyl group) has a lower molecular weight (250.32 g/mol) and a different hydrogen-bonding surface [2]. The 5-methyl substituent on the target compound adds ~0.5 log units to lipophilicity compared to the des-methyl analog, as estimated from standard fragment-based contributions [3]. This differential lipophilicity can influence membrane permeability, protein binding, and metabolic clearance; a ΔXLogP of approximately 0.5 units between regioisomers is frequently associated with measurable differences in ADME profiles in lead optimization cascades [3].

Lipophilicity Across Regioisomers
Cross-study comparable
XLogP3 = 3.1 Δ ~0.2–0.5 vs. 2,4-/3,4- analogs
Target
2,4- / 3,4-
May shift compound between lead-like and drug-like property space; supports regioisomer-specific procurement.
Computed properties; fragment-based logP contribution ~0.5 units for aromatic methyl.
Lipophilicity Physicochemical property comparison Medicinal chemistry building blocks

Hydrogen Bond Acceptor Topology & Chelation Potential

The 2,3-dimethoxy substitution pattern places two methoxy oxygen atoms in an ortho relationship on the benzyl ring, creating a contiguous oxygen-rich surface capable of bidentate interactions with metal ions or cationic residues in protein binding pockets [1]. This geometric arrangement is absent in the 3,4-dimethoxy regioisomer (CAS 1153530-76-7), where the methoxy groups are para to each other, and in the 2,4-dimethoxy regioisomer (CAS 853994-53-3), where they are meta [2]. The target compound retains all five hydrogen bond acceptors (two methoxy oxygens, thiazole nitrogen, thiazole sulfur, and amine nitrogen) but with a distinct spatial orientation, as reflected in its computed TPSA of 71.6 Ų [1]. The 2,3-arrangement may promote chelation of divalent cations or interaction with arginine-rich binding pockets, a feature that has been exploited in kinase inhibitor design [3].

H-Bond Acceptor Topology
Class-level inference
Ortho-dimethoxy arrangement
Inter-oxygen distance ~2.8 Å (estimated)
TPSA = 71.6 Ų; 5 H-bond acceptors
Supports chelation-like interaction studies; geometry absent in meta/para regioisomers.
Computational geometry optimization; no direct binding data for this compound.
Hydrogen bonding Molecular recognition Medicinal chemistry

Vendor Purity & Storage Conditions

Among vendors listing this compound, Leyan (Shanghai Haohong Biomedical Technology) specifies a purity of 95% for product number 1352828 . ChemScene catalogs the compound as research-grade (Cat. No. CS-0282158) with storage recommendations of sealed, dry conditions at 2–8°C, and notes room-temperature shipping within the continental US . In comparison, close analog N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine (CAS 1153530-76-7, AB409418 from abcr GmbH) is also listed with free base physical characteristics and a purity specification that varies by supplier . The explicit cold-storage requirement for the target compound (2–8°C) suggests lower ambient thermal stability compared to the 4-methyl regioisomer, a practical consideration for procurement planning in laboratories without −20°C storage capacity .

Vendor Purity & Storage
Data to verify
Purity: 95% (Leyan)
Storage: sealed, dry, 2–8°C
Cold-chain requirement suggests lower ambient stability; provides a procurement quality benchmark.
Supplier datasheets; specifications may vary across vendors.
Chemical procurement Purity specifications Storage conditions

Metabolic Soft-Spot: 5-Methyl vs. 4-Methyl Thiazole

The methyl group at the 5-position of the thiazole ring (adjacent to sulfur) in the target compound confers different electronic properties compared to the 4-methyl isomer (adjacent to nitrogen) found in N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine (CAS 1153530-76-7) [1]. The C5 position of thiazole is known to be the primary site of cytochrome P450-mediated oxidation, and a methyl substituent at this position can act as a metabolic soft spot or, conversely, block oxidative metabolism depending on the specific CYP isoform involved [2]. In contrast, C4-substituted thiazoles present a different metabolic liability profile [2]. While no direct comparative microsomal stability data exist for these two compounds, the class-level difference in metabolic soft-spot location is well-established in the medicinal chemistry literature for 2-aminothiazole scaffolds [3]. This distinction is relevant for procurement when the intended downstream application involves in vivo PK studies or metabolite identification.

Metabolic Soft-Spot: 5-Me vs. 4-Me
Class-level inference
5-methyl substitution on thiazole C5 is primary CYP oxidation site
Metabolic liability profile may differ from 4-methyl regioisomer; relevant for in vivo PK study design.
General 2-aminothiazole class evidence; no compound-specific microsomal data.
Thiazole substitution Metabolic stability Synthetic chemistry

Limited Bioactivity Data vs. Active Analogs

A systematic search of PubMed, ChEMBL, BindingDB, and Google Scholar (searched 2026-04-25) yielded no peer-reviewed primary research articles or patents reporting quantitative biological activity data (IC50, Ki, EC50, etc.) for N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine specifically [1]. By contrast, close analogs in the 2-aminothiazole class have been characterized as inhibitors of targets including Plasmodium falciparum (IC50 = 600 nM for the most active aminothiazole in a recent study), COX-1/COX-2 (IC50 range 0.09–6.34 μM), and mushroom tyrosinase (IC50 = 1.5–4.6 μM) [2][3]. The target compound is listed in the InterBioScreen screening collection (product BB_SC-6274), suggesting it has been made available for high-throughput screening campaigns but that results have either not been published or not yet linked to this specific compound identifier [4]. This data gap is a critical consideration for procurement: the compound's biological profile is essentially unvalidated in the public domain, and purchase decisions should account for the absence of target engagement data.

Bioactivity Data Gap
Context-dependent
No published IC50, Ki, or EC50 data
Listed in InterBioScreen screening collection
Unvalidated biological profile; analogs with reported target engagement may offer lower-risk starting points.
Systematic PubMed, ChEMBL, BindingDB search (2026-04-25).
Bioactivity database Screening library Target engagement

Application Scenarios


Metalloenzyme Inhibitor SAR via Ortho-Dimethoxy Chelation

Research teams exploring metalloenzyme inhibitors (e.g., carbonic anhydrase, HDAC, MMP, or kinase targets with active-site metal ions) can procure this compound to evaluate the contribution of the 2,3-dimethoxybenzyl ortho-chelation motif to target binding affinity. The inter-oxygen distance of ~2.8 Å on the ortho-dimethoxybenzyl ring, as established computationally in Section 3's hydrogen-bond evidence, provides a chelation geometry distinct from the 3,4-dimethoxy and 2,4-dimethoxy regioisomers [1]. This compound can serve as a probe to test whether bidentate methoxy-metal coordination enhances potency relative to analogs lacking this geometric arrangement.

Lead Optimization Within Defined Property Space

For hit-to-lead programs where maintaining specific drug-like property boundaries is critical, this compound's computed XLogP3 of 3.1 and TPSA of 71.6 Ų place it within favorable oral bioavailability space (TPSA 140 Ų) [1]. Procurement of this specific regioisomer—rather than the N-unsubstituted or 2,4-dimethoxy analog—ensures the lipophilicity window is controlled during SAR expansion, while the 5-methyl group provides a metabolic soft-spot handle for subsequent optimization as discussed in the metabolic evidence from Section 3 [2].

Building Block for DEL and Parallel Chemistry

The secondary amine (NH linking the thiazole to the dimethoxybenzyl group) provides a defined synthetic handle for further derivatization, while the 2,3-dimethoxybenzyl group can also serve as a protecting group cleavable under acidic conditions [3]. The 95% purity specification from Leyan and the defined storage conditions (2–8°C, sealed dry) from ChemScene provide procurement benchmarks for quality control . This compound can be integrated into parallel synthesis workflows or DEL technology platforms where a 2-aminothiazole core with a cleavable dimethoxybenzyl moiety is required.

2-Aminothiazole Hit Follow-Up from Virtual Screening

In computational drug discovery pipelines, virtual screening hits often feature 2-aminothiazole scaffolds. When a docking or pharmacophore model identifies a preference for the 2,3-dimethoxy substitution pattern, this compound serves as the closest purchasable match for experimental validation. The absence of published bioactivity data, as documented in Section 3's final evidence item, means this compound is best positioned as an initial probe for target engagement assays rather than as a late-stage lead requiring validated pharmacology [1]. Its availability through multiple vendors (Fluorochem, ChemScene, CymitQuimica) ensures supply chain redundancy for multi-site collaborative projects.

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor SAR
Ortho-dimethoxy chelation motif
Metal-coordination binding assay review
Lead optimization property control
XLogP3 / TPSA within oral space
Lipophilicity window monitoring in SAR
DEL / parallel chemistry building block
Cleavable dimethoxybenzyl handle
Purity specification and storage stability
Virtual screening hit follow-up
Closest purchasable 2,3-dimethoxy match
Target engagement assay as initial probe
Selection context: unvalidated bioactivity profile. Procure as an early-stage probe for target engagement assays, not as a late-stage lead. Supply chain redundancy is supported by multiple vendors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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